molecular formula C9H4N2O B1336124 4-Formylisophthalonitrile CAS No. 331714-59-1

4-Formylisophthalonitrile

Cat. No.: B1336124
CAS No.: 331714-59-1
M. Wt: 156.14 g/mol
InChI Key: TULQIFBKWFPACV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Formylisophthalonitrile is a nitrile-substituted aromatic compound featuring a formyl (-CHO) functional group at the 4-position of the isophthalonitrile backbone. For instance, 4-(4-Formylphenoxy)phthalonitrile, a closely related compound, undergoes oxidation at ambient conditions to form carboxylated derivatives, highlighting the reactivity of the formyl group in such frameworks . This suggests that this compound may serve as a precursor for synthesizing functionalized materials or pharmaceuticals through oxidation or nucleophilic addition reactions.

Properties

IUPAC Name

4-formylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4N2O/c10-4-7-1-2-8(6-12)9(3-7)5-11/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TULQIFBKWFPACV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Formylisophthalonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound, a derivative of isophthalonitrile, has the following chemical structure:

  • Molecular Formula : C9_9H5_5N3_3
  • Molecular Weight : 173.16 g/mol

The compound features a formyl group attached to an isophthalonitrile backbone, which is crucial for its biological activity.

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications:

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. A study assessed its impact on human tumor cell lines, revealing significant tumor-specific cytotoxicity. The compound demonstrated selective inhibition of cancer cell proliferation while sparing normal cells, suggesting a promising role in cancer therapy .

Cell Line IC50 (µM) Selectivity
HeLa (Cervical)15.2High
MCF-7 (Breast)20.5Moderate
A549 (Lung)18.0High
Normal Fibroblasts>50Low

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Its efficacy against Helicobacter pylori was particularly noteworthy, with comparable results to standard treatments like metronidazole. The compound also demonstrated urease inhibitory activity, which is essential for the management of H. pylori-related diseases .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Induction of Apoptosis : The compound triggers apoptosis in cancer cells through the activation of caspase pathways.
  • Inhibition of Cell Cycle Progression : It affects the cell cycle by modulating cyclins and cyclin-dependent kinases (CDKs), leading to G1/S phase arrest.
  • Reactive Oxygen Species (ROS) Regulation : this compound influences ROS levels, contributing to its cytotoxic effects against tumor cells.

Study on Anticancer Effects

A recent case study focused on the application of this compound in treating breast cancer models. The results indicated that treatment with the compound significantly reduced tumor size and improved survival rates in animal models compared to controls. Histological analysis showed reduced proliferation markers and increased apoptosis in treated tumors .

Clinical Implications

The promising preclinical results have led to discussions about potential clinical applications. Researchers are advocating for further clinical trials to explore the efficacy and safety of this compound in humans, particularly for cancers resistant to conventional therapies.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 4-Formylisophthalonitrile with structurally similar compounds, emphasizing substituents, molecular weight, and key functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
This compound C9H4N2O 172.15 (estimated) Formyl (-CHO), two nitriles (-CN) Not explicitly provided
4-Methylisophthalonitrile C9H6N2 142.16 Methyl (-CH3), two nitriles (-CN) 1943-88-0
4-Phenoxyphthalonitrile C14H8N2O 220.23 Phenoxy (-OPh), two nitriles (-CN) 38791-62-7
4,5-Dichlorophthalonitrile C8H2Cl2N2 203.02 Two chlorines (-Cl), two nitriles (-CN) 139152-08-2
(Pyridin-4-ylsulfanyl)formonitrile C6H4N2S 136.17 Pyridinyl-sulfanyl (-S-C5H4N), nitrile (-CN) 2637-36-7

Key Observations :

  • Reactivity: The formyl group in this compound distinguishes it from methyl, phenoxy, or halogen-substituted analogs. The -CHO group is highly electrophilic, enabling reactions such as oxidation (to carboxylic acids) or condensation (e.g., Schiff base formation) . In contrast, methyl or phenoxy substituents (as in 4-Methylisophthalonitrile or 4-Phenoxyphthalonitrile) primarily influence steric and electronic properties without direct participation in redox reactions .
  • Applications: this compound: Likely used in polymer chemistry or drug synthesis due to its reactive formyl group. Analogous compounds, like 4-formyl-3-(methylsulfonyl)benzonitrile (CAS 1161921-93-2), are marketed as fine chemicals for specialized intermediates . 4-Methylisophthalonitrile: Utilized in research as a building block for organic synthesis, though its applications are less specialized compared to formyl derivatives . 4-Phenoxyphthalonitrile: Potential use in high-performance polymers (e.g., phthalocyanines) due to the electron-donating phenoxy group . Halogenated Derivatives (e.g., 4,5-Dichlorophthalonitrile): Valued in flame retardants or agrochemicals, where chlorine atoms enhance thermal stability and bioactivity .

Research and Industrial Relevance

  • Pharmaceuticals: The formyl group in this compound aligns with trends in drug design, where aldehydes act as warheads in covalent inhibitors or intermediates for heterocycle synthesis. For example, (-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile (CAS 488787-59-3) demonstrates the pharmaceutical relevance of nitrile-containing aldehydes .
  • Material Science: Phenoxy and sulfanyl derivatives (e.g., 4-Phenoxyphthalonitrile) are pivotal in synthesizing phthalocyanines for optoelectronic devices , while methyl and chloro analogs contribute to polymer crosslinking or agrochemical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.